(2R)-2-(Boc-amino)undecanoic acid
Description
Contextualization of Unnatural Amino Acids in Contemporary Chemical Biology and Drug Discovery Research
Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, genetically encoded protein building blocks. nih.gov Their introduction into scientific research has marked a pivotal expansion of chemical biology, offering powerful tools to probe and manipulate biological systems. europa.euportlandpress.com Unlike their natural counterparts, UAAs can be designed with a vast array of functionalities, including modified side chains, backbones, or unique chemical groups. This structural diversity allows researchers to break the constraints of the natural biochemical palette, creating proteins and peptides with enhanced or entirely new properties. nih.gov
In drug discovery, UAAs are instrumental in optimizing the therapeutic profiles of molecules. By incorporating UAAs, scientists can enhance the stability, selectivity, and activity of drug candidates. For example, introducing specific functional groups can increase a drug's binding affinity to its target or improve its pharmacokinetic properties. This has led to significant advancements in areas such as anticancer drug development and the creation of sophisticated antibody-drug conjugates (ADCs), where UAAs provide stable and specific linkage points for cytotoxic payloads. Furthermore, UAAs are crucial in protein engineering, enabling the modification of enzymes to improve catalytic efficiency or stability in non-biological environments like organic solvents. nih.gov
Significance of Chiral Boc-Protected Amino Acids as Advanced Synthetic Intermediates
The synthesis of complex organic molecules, particularly peptides and peptidomimetics, requires precise control over chemical reactions. The tert-butoxycarbonyl (Boc) group is a cornerstone of this control, serving as a widely used protecting group for the amino function of amino acids. Its principal advantage lies in its stability under many reaction conditions, yet its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), allows for sequential and controlled bond formation. chempep.com This strategy, pioneered by Bruce Merrifield in solid-phase peptide synthesis (SPPS), remains a popular and robust methodology. peptide.com
The "chiral" aspect of compounds like (2R)-2-(Boc-amino)undecanoic acid is of paramount importance. Biological systems are inherently stereospecific, meaning the three-dimensional arrangement of atoms in a molecule dictates its biological activity. By using an enantiomerically pure starting material—in this case, the (2R) configuration—chemists can ensure that the final product has the correct and desired stereochemistry. This is critical in drug development, where the wrong enantiomer can be inactive or even cause unintended effects. Chiral, Boc-protected amino acids are thus considered advanced synthetic intermediates because they provide both the chemical handle for controlled synthesis and the necessary stereochemical integrity for creating biologically active molecules.
Overview of Key Research Trajectories and Applications for this compound
While direct research citing this specific molecule is niche, its application can be understood through studies involving structurally similar compounds. For instance, undecanoic acid has been incorporated into cyclic peptides to create analogues of burkholdine, an antifungal agent. mdpi.com In such syntheses, a chiral amino-functionalized and protected version of the fatty acid, precisely like this compound, is required to integrate the lipophilic tail into the peptide backbone in a stereochemically controlled manner. mdpi.com The lipophilic nature of the undecanoic acid chain is investigated for its role in the potentiation of antifungal activity. mdpi.com
Another key research trajectory for molecules of this class is in the development of PROTACs (Proteolysis-Targeting Chimeras). Structurally related compounds, such as Boc-11-aminoundecanoic acid, are employed as PROTAC linkers. broadpharm.com These linkers connect a target-binding molecule to an E3 ligase-recruiting molecule, and the nature of the linker is critical for the efficacy of the resulting PROTAC. The long alkyl chain of this compound makes it a candidate for constructing such linkers, where its length and lipophilicity can be optimized to properly orient the two ends of the chimera for effective protein degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1821828-34-5 |
| Molecular Formula | C16H31NO4 |
| Molecular Weight | 301.42 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIBOFAOXSLNI-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r 2 Boc Amino Undecanoic Acid
Stereoselective Synthesis Approaches to (2R)-2-(Boc-amino)undecanoic acid
Stereoselective synthesis is paramount for obtaining the desired (R)-enantiomer of 2-(Boc-amino)undecanoic acid. The main strategies involve asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.
Asymmetric catalysis utilizes chiral catalysts to transform a prochiral substrate into a chiral product with a preference for one enantiomer. For the synthesis of α-amino acids, methods like asymmetric hydrogenation of enamides or related precursors are common. Another approach involves the stereocontrolled rearrangement of achiral precursors catalyzed by a chiral complex. For instance, an iron-catalyzed 1,3-nitrogen migration has been shown to produce non-racemic α-amino acids efficiently. researchgate.net In the context of this compound, a suitable prochiral substrate, such as N-Boc-2-amino-undec-2-enoic acid, could be hydrogenated using a chiral rhodium or ruthenium catalyst to yield the desired (R)-enantiomer.
A key aspect of this methodology is the design of the chiral ligand that coordinates to the metal center, which is responsible for inducing the stereoselectivity.
Table 1: Example of Asymmetric Catalysis for α-Amino Acid Synthesis
| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| Rhodium-DIPAMP | α-Enamide | (S) | >95% |
| Ruthenium-BINAP | α,β-Unsaturated Acid | (R) | >97% |
This table presents representative data for asymmetric catalysis in the synthesis of various chiral amino acids, illustrating the potential efficacy of these methods for the target compound.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. nih.govwikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered. For synthesizing this compound, a common strategy involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary.
For example, an oxazolidinone auxiliary, as popularized by Evans, can be acylated with a protected glycine derivative. Deprotonation of the α-carbon followed by alkylation with 1-iodononane (B46442) would introduce the C9 alkyl chain. The steric hindrance from the chiral auxiliary directs the alkylating agent to attack from the less hindered face, establishing the (R)-configuration at the α-carbon. Subsequent cleavage of the auxiliary yields the precursor to the target amino acid. Another effective method involves the alkylation of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.gov
Table 2: Common Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (de) |
|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol Reactions | >99% |
| Pseudoephedrine Amides | Alkylation | >98% wikipedia.org |
| Camphorsultam | Alkylation, Diels-Alder | >98% |
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can provide exceptionally high levels of enantiopurity. nih.gov For the production of chiral amino acids, several enzymatic strategies are well-established. rsc.org
One prominent method is the asymmetric reductive amination of a keto acid precursor, 2-oxoundecanoic acid. An amino acid dehydrogenase or a transaminase could be used to convert the keto acid into the corresponding amino acid with high enantioselectivity. nih.gov Transaminases, in particular, are widely used as they can transfer an amino group from a donor molecule (like isopropylamine) to the keto acid, generating the desired (R)-amino acid. mdpi.com Subsequent protection of the amino group with a Boc group would complete the synthesis.
Another biocatalytic approach is the kinetic resolution of a racemic mixture of N-Boc-2-aminoundecanoic acid using enzymes like hydrolases or oxidases, which selectively react with one enantiomer, allowing the other to be isolated in high enantiopurity. nih.gov
Optimization of Reaction Conditions and Process Efficiencies in this compound Synthesis
In asymmetric catalysis, the reaction temperature can have a significant impact on enantioselectivity. researchgate.net Lowering the temperature often reduces the thermal energy of the system, which can amplify the energetic differences between the diastereomeric transition states, leading to a higher enantiomeric excess (ee). researchgate.net For instance, in an iron-catalyzed 1,3-nitrogen migration reaction for the synthesis of α-amino acids, a reduction in temperature from room temperature to -50 °C resulted in a significant increase in enantioselectivity. researchgate.net
Table 3: Effect of Temperature on Enantioselectivity in an Iron-Catalyzed Rearrangement
| Entry | Temperature (°C) | Enantiomeric Excess (ee) |
|---|---|---|
| 1 | Room Temperature | 89% |
| 2 | 0 | 92% |
| 3 | -10 | 94% |
| 4 | -30 | 95% |
Data adapted from a model reaction for α-amino acid synthesis, demonstrating a general trend applicable to asymmetric processes. researchgate.net
Process efficiency also involves minimizing waste and simplifying purification procedures. The use of catalysts that can be easily recovered and recycled, or the implementation of one-pot reactions where multiple steps are performed in the same vessel, can significantly improve the sustainability and cost-effectiveness of the synthesis.
Convergent and Divergent Synthetic Strategies for this compound
A divergent synthesis begins with a common core structure that is subsequently modified to create a library of related compounds. researchgate.net Starting with this compound as a pluripotent intermediate, a divergent strategy could be employed to synthesize various derivatives. For example, modifications could be made to the carboxylic acid moiety (e.g., conversion to esters, amides, or alcohols) or to the terminal end of the undecanoic acid chain. This approach is particularly powerful for generating analogues for structure-activity relationship studies.
Advanced Derivatization and Functionalization Strategies of 2r 2 Boc Amino Undecanoic Acid
Chemical Modifications at the Carboxylic Acid Moiety of (2R)-2-(Boc-amino)undecanoic acid
The carboxylic acid group is a primary site for modification, enabling the incorporation of this compound into larger molecular frameworks through the formation of esters and amides, or its transformation into other functional groups like alcohols and aldehydes.
Esterification and Amidation Reactions for Peptide and Conjugate Formation
Esterification and amidation are fundamental transformations for utilizing this compound in synthesis.
Esterification: The carboxylic acid can be converted to an ester to modify solubility, provide a temporary protecting group, or act as a handle for further reactions. A common method involves reaction with an alcohol in the presence of an acid catalyst. For instance, esterification of the related 11-aminoundecanoic acid is achieved by treatment with an alcohol like methanol (B129727) and thionyl chloride. rsc.org Another approach is the reaction with alkyl halides, such as methyl iodide, in the presence of a base like triethylamine. researchgate.net
Amidation: The formation of an amide bond is crucial for incorporating this lipophilic amino acid into peptide sequences or for creating conjugates with other amine-containing molecules. This typically requires activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A variety of coupling reagents are employed for this purpose. In the synthesis of derivatives of negamycin (B1678013), a dipeptide-like antibiotic, Boc-protected amino acids were coupled using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) system. nih.gov Other potent activating agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are also used, particularly in solid-phase peptide synthesis (SPPS), to ensure efficient amide bond formation. nih.gov These methods are directly applicable to this compound for creating novel peptides and complex molecular conjugates. nih.govucl.ac.uk
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent System | Description | Application Context |
|---|---|---|
| DCC/DMAP | Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine | Steglich esterification and amidation; used for conjugating madecassic acid with silybin (B1146174) via an amino acid linker. ucl.ac.uk |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Widely used in solution-phase peptide synthesis for minimizing racemization and improving efficiency. nih.gov |
| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / N,N-Diisopropylethylamine | Highly efficient system for difficult couplings, often employed in solid-phase peptide synthesis (SPPS). nih.gov |
Reductions and Further Transformations of the Carboxyl Group
Beyond ester and amide formation, the carboxyl group can be reduced to an alcohol or an aldehyde, providing access to different classes of compounds.
Reduction to Alcohols: The reduction of N-protected amino acids to their corresponding chiral amino alcohols is a key transformation. A two-step method involving the formation of a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH₄), is effective. core.ac.uk A more recent, one-pot protocol utilizes 1-propanephosphonic acid cyclic anhydride (T3P) to activate the carboxylic acid prior to reduction with NaBH₄, affording N-protected amino alcohols in high yields and without racemization. core.ac.uk The iodine/NaBH₄ system has also been reported for the reduction of N-Boc protected amino acids. researchgate.net
Reduction to Aldehydes: Chiral N-protected α-amino aldehydes are valuable synthetic intermediates. A one-pot procedure for their synthesis involves the activation of the N-Boc-amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reduction of the resulting acyl imidazolide (B1226674) with diisobutylaluminium hydride (DIBAL-H) at low temperature. This method has been shown to produce Boc-protected amino aldehydes with excellent stereointegrity. rsc.org
Table 2: Methods for the Reduction of N-Boc-Amino Acids
| Product | Reagents | Key Features | Reference |
|---|
Transformations at the Boc-Protected Amine Group of this compound
The Boc group provides robust protection for the amine during modifications at the carboxyl terminus but can be selectively removed to allow for subsequent functionalization of the resulting free amine.
Selective Deprotection Methodologies for the Boc Group
The removal of the Boc group is typically achieved under acidic conditions. The choice of reagent can be tailored to preserve other acid-sensitive groups within the molecule.
Strong Acids: Trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane are standard reagents for Boc removal. wikipedia.org
Selective Cleavage: In molecules containing multiple acid-labile protecting groups, selective deprotection is critical. Using 4 M HCl in dioxane has been shown to selectively cleave Nα-Boc groups in the presence of tert-butyl esters and ethers. researchgate.net Lewis acids also offer a milder and more selective alternative. Catalytic amounts of iron(III) chloride (FeCl₃) can efficiently and selectively remove the N-Boc group, even in the presence of a benzyloxycarbonyl (Cbz) group. csic.esresearchgate.net Other Lewis acids, such as cerium(III) chloride (CeCl₃·7H₂O) with sodium iodide, have also been employed for this purpose. acs.orgorganic-chemistry.org
Subsequent Acylation, Alkylation, and Functionalization of the Amine
Once the Boc group is removed to yield (2R)-2-aminoundecanoic acid or its ester, the primary amine is available for a range of transformations.
Acylation: The free amine can be acylated with various carboxylic acids using the standard peptide coupling methods (e.g., EDC/HOBt, HATU) described in section 3.1.1. This is a common step in the synthesis of peptides and other complex amides. For example, derivatives of the antibiotic negamycin were synthesized by coupling various Boc-protected amino acids to a deprotected amino group in the core structure. nih.gov Similarly, 11-aminoundecanoic acid can be acylated with chloroacetyl chloride. wikipedia.org
Alkylation: The amine can be alkylated to form secondary or tertiary amines. Reductive amination is a powerful method for this transformation. The reaction of an amine with an aldehyde (e.g., heptanal) in the presence of a reducing agent results in the formation of an N-alkyl derivative. google.com This strategy is used to prepare N-alkyl-ω-amino acids as monomers for specialized polyamides.
Modifications of the Undecanoic Acid Side Chain of this compound
Direct functionalization of the long, saturated undecyl side chain of this compound is synthetically challenging due to the lack of reactive sites. Most strategies for modifying long-chain amino acids involve incorporating functionality into the alkyl chain of the precursor molecule before the introduction of the amino group. For instance, the industrial synthesis of 11-aminoundecanoic acid starts from undecylenic acid, which is derived from castor oil. wikipedia.org The terminal double bond of undecylenic acid serves as a handle for hydrobromination, which is followed by amination. wikipedia.org
However, if one were to start with the pre-formed this compound, modifications would likely rely on advanced C-H activation or radical chemistry, which must be compatible with the existing stereocenter and protecting groups. A plausible, though not widely documented, approach would be to first introduce a point of unsaturation into the chain via a desaturation reaction.
Once unsaturation is introduced, a variety of transformations become possible. Radical addition reactions to the double bond could be employed to install new functional groups. For example, methods have been developed for the radical hydrofluorination, hydroazidation, and hydroxylation of unsaturated amino acid side chains, often using an Fe(III)/NaBH₄ system in combination with an appropriate reagent like Selectfluor (for fluorine) or NaN₃ (for azide). acs.org Such strategies could hypothetically be applied to an unsaturated derivative of this compound to generate novel analogues with functionalized side chains.
Applications of 2r 2 Boc Amino Undecanoic Acid in Organic Synthesis and Medicinal Chemistry Research
(2R)-2-(Boc-amino)undecanoic acid as a Chiral Building Block in Complex Molecule Synthesis
The defined stereochemistry at the α-carbon of this compound makes it a crucial component in the asymmetric synthesis of complex molecules. The Boc protecting group offers stability under various reaction conditions and can be readily removed when needed, providing a handle for further chemical modifications. nih.gov
Utilization in Asymmetric Synthesis of Macrocyclic and Polycyclic Structures
The long undecyl side chain of this compound can be strategically employed in the formation of macrocyclic and polycyclic structures. These complex frameworks are often found in natural products with significant biological activities. The synthesis of such molecules frequently relies on the precise positioning of functional groups and stereocenters, a requirement that this chiral amino acid helps to fulfill. justia.com For instance, the lipophilic chain can participate in ring-closing metathesis or other cyclization strategies to form large rings, while the amino acid moiety provides a point of chirality and a site for further elaboration. justia.com The synthesis of macrocyclic compounds, including cyclic peptides, can involve the preparation of fragments that are later cyclized in a head-to-tail fashion. justia.com
Incorporation into Peptide and Peptidomimetic Structures Featuring this compound
The integration of non-natural amino acids like this compound into peptides and peptidomimetics is a key strategy for developing novel therapeutic agents and research tools. maastrichtuniversity.nl The long alkyl chain can enhance the lipophilicity of peptides, potentially improving their membrane permeability and metabolic stability.
Solid-Phase Peptide Synthesis (SPPS) Methodologies with this compound
Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of peptides on a solid support. neulandlabs.comopenaccessjournals.comabyntek.com The Boc-protected form of this compound is well-suited for Boc-based SPPS protocols. In this strategy, the N-terminal Boc group of the growing peptide chain is removed with an acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid. nih.govspringernature.com The use of coupling reagents such as HBTU or PyBOP facilitates the formation of the amide bond. peptide.com The flexibility of SPPS allows for the straightforward incorporation of non-natural amino acids like this compound at specific positions within a peptide sequence. neulandlabs.comvapourtec.com
Table 1: Key Steps in Boc-SPPS
| Step | Description | Reagents |
|---|---|---|
| Deprotection | Removal of the N-terminal Boc protecting group. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |
| Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt. | Diisopropylethylamine (DIPEA) in DCM or DMF |
| Coupling | Activation and coupling of the incoming Boc-amino acid. | Coupling reagents (e.g., HBTU, PyBOP, DIC/HOBt), Boc-amino acid, DIPEA |
| Washing | Removal of excess reagents and byproducts. | DMF, DCM, Methanol (B129727) |
This table provides a generalized overview of the key steps in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Solution-Phase Coupling Strategies for Derivatized this compound
While SPPS is dominant for longer peptides, solution-phase synthesis remains a valuable method, particularly for the synthesis of shorter peptides, peptide fragments, or when scaling up production. abyntek.com this compound can be effectively coupled in solution using various activating agents. Common methods involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. peptide.comgoogle.com For instance, the carboxylic acid of Boc-protected this compound can be activated to form an active ester or a mixed anhydride (B1165640), which then reacts with the free amine of another amino acid or peptide to form the peptide bond. researchgate.net
Design and Synthesis of Novel Molecular Scaffolds Utilizing this compound
The unique combination of a chiral center, a protected amine, a carboxylic acid, and a long aliphatic chain makes this compound a versatile starting material for the design and synthesis of novel molecular scaffolds. mdpi.com These scaffolds can serve as templates for the construction of compound libraries for high-throughput screening or as core structures for the development of new bioactive molecules. The functional groups on the amino acid allow for diverse chemical transformations, enabling the attachment of various pharmacophores or structural elements. researchgate.net For example, the carboxylic acid can be converted to an amide, ester, or ketone, while the deprotected amine can be acylated, alkylated, or used in other coupling reactions. The long alkyl chain can be functionalized or used to impart specific physical properties, such as self-assembly or membrane anchoring. The synthesis of conformationally homogeneous cyclic peptides is one area where such chiral amino acids are instrumental. nih.govacs.orgdiva-portal.org
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |
| 1-hydroxybenzotriazole (HOBt) | |
| N,N'-dicyclohexylcarbodiimide (DCC) | |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) | |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | |
| Trifluoroacetic acid (TFA) | |
| Diisopropylethylamine (DIPEA) | |
| Dichloromethane (DCM) |
Development of Constrained Peptides and Cyclic Peptidomimetics Incorporating this compound
The synthesis of constrained and cyclic peptides is a crucial technique for creating molecules with improved therapeutic potential. nih.govturkjps.org Cyclization and the incorporation of unnatural amino acids can lock a peptide into a specific, biologically active conformation, thereby increasing its binding affinity and selectivity for a target. turkjps.org The inclusion of D-amino acids, like the (2R)-configured center in this compound, is a known method to increase resistance to enzymatic degradation by proteases. nih.gov
The long, nine-carbon lipophilic side chain of undecanoic acid would classify peptides containing this residue as lipopeptides. Such lipopeptides are known for their ability to interact with cell membranes and often exhibit antimicrobial or anticancer activities. nih.gov The D-configuration at the alpha-carbon can influence the secondary structure of the peptide. For instance, the incorporation of a D-amino acid can disrupt or stabilize helical structures, depending on its position within the sequence, which in turn affects biological activity and properties like hemolysis. nih.govnih.gov While these principles are well-established, specific examples of cyclic peptides synthesized using this compound are not detailed in the reviewed literature. Research on the related L-enantiomer, L-α-aminoundecanoic acid, has shown its use in creating derivatives of the antibiotic negamycin (B1678013) to probe structure-activity relationships. nih.gov
Generation of Non-Peptide Based Bioactive Architectures from this compound
Chiral amino acids are valuable starting materials for the synthesis of a variety of non-peptide-based bioactive molecules, including alkaloids, heterocycles, and other complex natural product analogs. The defined stereocenter of the amino acid serves as a crucial chiral building block.
While there is extensive research on using various amino acids for these purposes, no specific studies were identified that utilize this compound as a precursor for non-peptide architectures. Conceptually, the functional groups of this compound—the carboxylic acid, the Boc-protected amine, and the long alkyl chain—could be chemically manipulated to construct various molecular scaffolds. For example, the amino acid could be reduced to a chiral amino alcohol or serve as a template for the synthesis of complex lipids or heterocyclic systems. However, without direct research, any discussion of its application remains speculative.
Computational Chemistry Approaches to this compound and its Derivatives
Computational methods are indispensable tools in modern drug design, allowing for the prediction of molecular conformations, binding affinities, and other properties before undertaking complex synthesis.
Conformational Analysis and Molecular Modeling of this compound Containing Systems
Molecular dynamics (MD) simulations and other molecular modeling techniques are frequently used to understand the conformational behavior of peptides containing unnatural amino acids. nih.govnih.gov These simulations can predict how the incorporation of a specific residue influences the peptide's folding into secondary structures like helices or beta-sheets. nih.gov
The presence of a D-amino acid and a long, flexible lipophilic tail, as in (2R)-2-aminoundecanoic acid, would be expected to have a significant impact on the conformational landscape of a peptide. The D-configuration imposes specific dihedral angle preferences, while the hydrophobic chain would likely engage in intramolecular interactions or influence the peptide's orientation at interfaces, such as a cell membrane. nih.gov MD simulations are well-suited to explore these effects. aalto.fi However, the search did not yield any studies that specifically performed conformational analysis or molecular modeling on peptides containing (2R)-2-aminoundecanoic acid.
Structure-Activity Relationship (SAR) Studies Through in silico Design and Prediction
In silico methods are pivotal for guiding structure-activity relationship (SAR) studies, which aim to understand how changes in a molecule's structure affect its biological activity. turkjps.orgnih.govmdpi.com Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking can help identify the key chemical features responsible for a compound's potency and selectivity. turkjps.orgresearchgate.net
For a molecule like (2R)-2-aminoundecanoic acid, SAR studies would be valuable. For instance, in a series of lipopeptide analogs, one could computationally assess how varying the length of the alkyl chain, modifying the stereochemistry, or altering the peptide sequence impacts binding to a specific biological target. acs.org The negamycin derivative study involving the L-enantiomer is a prime example of this approach, where different acyl side chains, including L-α-aminoundecanoic acid, were used to modulate activity. nih.gov A similar in silico approach for derivatives of the (2R)-enantiomer would be a logical strategy for designing novel therapeutic agents, though no such studies were found in the available literature.
Advanced Methodologies for Stereochemical Analysis in Research on 2r 2 Boc Amino Undecanoic Acid
Methodologies for Enantiomeric and Diastereomeric Purity Assessment of (2R)-2-(Boc-amino)undecanoic acid and its Derivatives
The accurate determination of enantiomeric and diastereomeric purity is a critical aspect of quality control in the synthesis and application of this compound. This involves the quantitative measurement of the desired (2R)-enantiomer against its (2S)-counterpart and any potential diastereomers that may arise during synthesis.
Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography stands as a cornerstone for the direct separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for determining the enantiomeric excess (e.e.) of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the enantioseparation of Boc-protected amino acids. scas.co.jp This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For Boc-amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com For instance, teicoplanin-based CSPs have shown success in resolving underivatized amino acid enantiomers and can be applied to their N-protected counterparts. sigmaaldrich.com The choice of mobile phase, typically a mixture of organic solvents like hexane (B92381) and isopropanol, or aqueous-organic mixtures, is crucial for achieving optimal separation. scas.co.jpsigmaaldrich.com
Table 1: Chiral HPLC Methods for Boc-Amino Acid Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection Method | Reference |
|---|---|---|---|
| SUMICHIRAL OA-3300 | Hexane/Isopropanol/Trifluoroacetic Acid | UV | scas.co.jp |
| Astec CHIROBIOTIC T | Water/Methanol (B129727)/Formic Acid | LC-MS | sigmaaldrich.com |
| Polysaccharide-based CSPs | Non-polar solvents | UV/MS | sigmaaldrich.com |
Chiral Gas Chromatography (GC): While less common for non-volatile compounds like Boc-amino acids, GC can be employed after converting the analyte into a more volatile derivative. This indirect approach often involves esterification of the carboxylic acid group followed by analysis on a chiral GC column.
Derivatization Strategies for Stereochemical Assignment and Purity Evaluation
Derivatization serves a dual purpose in stereochemical analysis: it can convert enantiomers into diastereomers that are separable by non-chiral chromatography, and it can introduce a chromophore or fluorophore to enhance detection sensitivity. nih.gov
Formation of Diastereomeric Derivatives: A common strategy involves reacting the chiral carboxylic acid with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or NMR spectroscopy. For instance, chiral amines or alcohols can be used to form diastereomeric amides or esters, respectively. The relative integration of the signals in the resulting chromatogram or spectrum provides a measure of the enantiomeric purity.
Marfey's Method and its Analogues: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its variants are widely used for the stereochemical analysis of amino acids. nih.gov The amino group of the analyte reacts with the chiral reagent to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC. nih.gov The elution order of the diastereomers is generally predictable, allowing for the assignment of the absolute configuration.
Table 2: Derivatization Agents for Stereochemical Analysis of Amino Acids
| Derivatizing Agent | Analyte Functional Group | Resulting Derivative | Analytical Technique | Reference |
|---|---|---|---|---|
| Chiral Alcohols/Amines | Carboxylic Acid | Diastereomeric Esters/Amides | HPLC, NMR | researchgate.net |
| Marfey's Reagent (FDAA) | Amino Group | Diastereomeric DNP-Alaninamides | RP-HPLC | nih.gov |
| (S)-NIFE | Amino Group | Diastereomeric Carbamates | RP-HPLC | nih.gov |
| OPA-IBLC | Amino Group | Diastereomeric Isoindoles | RP-HPLC with Fluorescence Detection | nih.gov |
Reaction Monitoring Techniques in the Stereoselective Synthesis of this compound
The successful stereoselective synthesis of this compound relies on careful monitoring of the reaction progress to ensure high enantioselectivity and yield. chromatographytoday.com In-process control allows for the optimization of reaction conditions and timely intervention if deviations from the desired stereochemical outcome occur.
In-situ Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used for real-time monitoring of the reaction mixture. Chiral shift reagents can be added to the NMR sample to induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess as the reaction proceeds.
Chromatographic Monitoring: Aliquots can be withdrawn from the reaction mixture at various time points and analyzed by chiral HPLC or GC. This provides a direct measure of the formation of the (2R)-product and the consumption of starting materials, as well as the formation of any undesired stereoisomers or byproducts. This approach is instrumental in building a kinetic profile of the stereoselective reaction. chromatographytoday.com
The stereoselective synthesis of unsaturated L-NHBoc amino acids has been achieved using the Wittig reaction under mild phase-transfer conditions, highlighting a method where careful monitoring would be crucial to ensure the retention of stereochemistry. nih.gov Similarly, research on the stereoselective synthesis of other complex amino acids, such as enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives, underscores the importance of robust analytical methods to confirm the stereochemical outcome of multi-step synthetic sequences. researchgate.net
Future Perspectives and Emerging Research Areas for 2r 2 Boc Amino Undecanoic Acid
Exploration of Novel Bioconjugation and Materials Science Applications for (2R)-2-(Boc-amino)undecanoic acid Derivatives
The long lipophilic side chain of this compound makes it an attractive component for modifying peptides and other biomolecules to enhance their interaction with cell membranes and other hydrophobic environments.
Bioconjugation:
Derivatives of this compound are being explored for the synthesis of lipopeptides with potent biological activities. For instance, its incorporation into cyclic lipopeptides has been investigated for the development of novel antifungal agents. mdpi.com The undecanoic acid side chain can serve as a hydrophobic anchor, facilitating the insertion of the peptide into the fungal cell membrane. The synthesis of such complex molecules often involves solid-phase peptide synthesis (SPPS), where the Boc-protected amino acid is a key building block. beilstein-journals.org
Materials Science:
In materials science, the self-assembly properties of peptides containing this compound are of growing interest. The interplay between the hydrophobic interactions of the alkyl chains and the hydrogen bonding of the peptide backbone can lead to the formation of well-defined nanostructures, such as hydrogels. researchgate.net These materials have potential applications in drug delivery and tissue engineering. The presence of the Boc protecting group can also influence the self-assembly process and the resulting material properties. researchgate.net
Development of Sustainable and Economically Viable Synthetic Pathways for this compound at Scale
The increasing demand for this compound necessitates the development of more sustainable and cost-effective manufacturing processes. Current synthetic routes can be lengthy and may utilize reagents that are not environmentally friendly.
Future research in this area is likely to focus on:
Biocatalysis: The use of enzymes, such as transaminases, could offer a greener alternative for the stereoselective synthesis of the chiral amine. acs.org Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can further improve efficiency and reduce waste. acs.org
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity. rsc.org This technology is also well-suited for scaling up production in a safer and more efficient manner.
Alternative Starting Materials: Investigating routes that start from readily available and renewable feedstocks could significantly reduce the environmental impact and cost of production.
A comparison of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Advantages | Challenges |
| Traditional Chemical Synthesis | Well-established methods. | Often involves multiple steps, harsh reagents, and difficult purifications. google.com |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme stability and activity can be a concern; may require process optimization. acs.org |
| Flow Chemistry | Improved safety, scalability, and process control. rsc.org | Initial setup costs can be high. |
Integration of this compound into Automated Synthesis and High-Throughput Discovery Platforms
The unique properties of this compound make it a valuable building block for generating large libraries of compounds for drug discovery and other applications.
Automated Synthesis:
The integration of this compound into automated synthesis platforms, such as those used for solid-phase peptide synthesis (SPPS), is crucial for accelerating research. beilstein-journals.orgiris-biotech.de Automated synthesizers enable the rapid and efficient creation of numerous peptide analogues incorporating this lipophilic amino acid, facilitating structure-activity relationship (SAR) studies. beilstein-journals.org
High-Throughput Screening:
The resulting libraries of compounds can then be subjected to high-throughput screening (HTS) to identify hits with desired biological activities. nih.gov For example, libraries of lipopeptides containing this compound could be screened for their ability to disrupt protein-protein interactions or for their antimicrobial properties.
Interdisciplinary Research Collaborations Utilizing this compound for Advanced Molecular Design
The full potential of this compound will be realized through collaborations between chemists, biologists, materials scientists, and engineers.
Medicinal Chemistry and Chemical Biology: Chemists can synthesize novel derivatives and conjugates, while biologists can evaluate their efficacy and mechanism of action in various disease models. researchgate.netnih.gov
Materials Science and Engineering: The design and synthesis of novel biomaterials based on self-assembling peptides containing this amino acid will require the expertise of both materials scientists and engineers to characterize their physical properties and develop applications. researchgate.net
Computational Chemistry: Molecular modeling and simulations can aid in the rational design of new molecules with optimized properties, guiding synthetic efforts and reducing the need for extensive empirical screening.
These interdisciplinary efforts will be essential for translating the fundamental properties of this compound into innovative technologies and therapeutic solutions.
Q & A
Q. What are the recommended methods for synthesizing (2R)-2-(Boc-amino)undecanoic acid?
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protective group to the amino moiety of undecanoic acid. A general approach includes:
Amino Group Protection : React 2-amino-undecanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., THF/water) to form the Boc-protected intermediate .
Stereochemical Control : Use chiral catalysts or enantioselective reactions to ensure the (2R)-configuration. For example, enzymatic resolution or asymmetric hydrogenation may be employed .
Purification : Purify via column chromatography or preparative HPLC to isolate the enantiomerically pure product. Verify purity using NMR and mass spectrometry .
Q. What solvents are optimal for dissolving this compound in experimental settings?
The compound’s solubility depends on its hydrophobic chain and Boc group:
- Organic Solvents : Soluble in DMSO (~10 mg/mL), ethanol (~25 mg/mL), and DMF (~10 mg/mL) .
- Aqueous Buffers : Sparingly soluble; prepare stock solutions in DMSO and dilute with PBS (pH 7.2) to ~0.25 mg/mL. Avoid storage >24 hours to prevent precipitation .
- Note : Conduct solubility trials at varying temperatures (4°C–37°C) to optimize for specific assays.
Q. What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : If inhaled, move to fresh air; if skin contact occurs, wash with soap/water. Consult a physician and provide the Safety Data Sheet (SDS) .
Advanced Research Questions
Q. How can researchers design experiments to study the role of this compound in peptide stability?
Q. How can contradictions in solubility data across studies be resolved?
- Source Analysis : Verify solvent purity (e.g., DMSO hygroscopicity) and compound batch variability (e.g., enantiomeric excess) .
- Experimental Replication : Standardize protocols (e.g., sonication duration, temperature) and use dynamic light scattering (DLS) to detect aggregates.
- Cross-Validation : Compare with structurally similar compounds (e.g., (S)-2-(Boc-amino)tetradecanoic acid) to identify trends in chain-length-dependent solubility .
Q. What strategies optimize the stereochemical integrity of this compound during synthesis?
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired stereoisomers .
- Quality Control : Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents.
Q. How does the Boc group influence the compound’s interaction with lipid bilayers in pharmacokinetic studies?
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to compare Boc-protected vs. deprotected forms.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., POPC membranes) to assess hydrophobic anchoring and Boc group steric effects .
- In Vivo Correlation : Measure bioavailability in rodent models via LC-MS/MS plasma analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
